(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-8-9-3-5-16(6-4-9)12-7-11(14-15-12)10-1-2-10/h7,9-10H,1-6,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWRCIXLOYINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42. PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions.
Mode of Action
This compound interacts with PAK4, inhibiting its activity. This inhibition results in a decrease in cell growth, an increase in cell apoptosis, and changes in cytoskeleton functions
Biochemical Pathways
The inhibition of PAK4 by this compound affects the Rho family GTPases Rac and Cdc42 pathways. These pathways play a crucial role in cellular functions, including cell growth, apoptosis, and cytoskeleton functions. The downstream effects of this inhibition include decreased cell proliferation and increased cell apoptosis.
Biochemical Analysis
Biochemical Properties
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific membrane proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the inflammatory pathways in senescent cells, modulating gene expression and cellular metabolism. These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular processes.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it may inhibit or activate enzymes, leading to changes in gene expression and cellular function. Understanding these molecular interactions is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound’s impact on cellular processes may vary depending on its stability and the duration of exposure. These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. Research has shown that different doses can lead to varying effects on biochemical and physiological processes. For instance, higher doses may result in toxic or adverse effects, while lower doses may have therapeutic benefits. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may affect glycolysis or lipid metabolism, leading to changes in cellular energy production and storage. These interactions highlight the compound’s potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for developing targeted delivery systems and optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of This compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the plasma membrane or mitochondria can influence its interactions with other biomolecules and its overall cellular effects. Understanding these localization mechanisms is crucial for developing targeted therapies.
Biological Activity
The compound (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine , also referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a piperidine ring connected to a cyclopropyl-substituted pyrazole. The presence of these rings contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | This compound |
The primary target for this compound is p21-activated kinase 4 (PAK4) , a serine/threonine kinase involved in regulating various cellular processes, including growth and survival. The interaction with PAK4 leads to:
- Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of certain cancer cell lines by blocking PAK4 activity.
- Promotion of Apoptosis : By inhibiting PAK4, the compound can induce programmed cell death in malignant cells.
- Regulation of Cytoskeletal Functions : The inhibition affects pathways regulated by Rho family GTPases, which are crucial for maintaining the cytoskeleton structure and function.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated that it effectively reduces cell viability in various cancer cell lines, including lung (A549) and breast cancer cells. The mechanism involves the modulation of apoptotic pathways and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.3 | Induction of apoptosis |
| MCF7 | 7.8 | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing moderate activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.030 mg/mL |
Case Studies
- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells revealed that treatment with the compound led to a significant decrease in cell viability and increased markers for apoptosis after 24 hours of exposure .
- Antimicrobial Testing : In a comparative study, the compound was tested alongside known antibiotics against bacterial strains. Results indicated that while not as potent as traditional antibiotics, it showed promise as an adjunct therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics but requires further investigation into its metabolic stability and bioavailability.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves the inhibition of p21-activated kinase 4 (PAK4), which plays a crucial role in cell proliferation and survival pathways. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties. By modulating pathways associated with inflammation, it may offer therapeutic benefits in conditions characterized by chronic inflammation .
Biochemical Probes
Due to its ability to interact with specific biological targets, this compound serves as a biochemical probe in research settings. It helps elucidate the roles of PAK4 and related pathways in cellular processes, thereby contributing to a better understanding of cancer biology and potential therapeutic interventions.
Neuroscience
Research indicates that derivatives of this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The modulation of serotonin and dopamine pathways could lead to developments in antidepressant or anxiolytic therapies .
Structure-Activity Relationship (SAR)
The structural components of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine significantly influence its biological activity. The presence of the pyrazole ring is crucial for its interaction with biological targets, enhancing its efficacy as an antitumor agent. Variations in substituents on the piperidine or pyrazole rings can lead to different biological activities, highlighting the importance of SAR studies in drug development .
Case Studies
Several case studies have highlighted the promising applications of this compound:
- Anticancer Effects : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound showed enhanced cytotoxicity when used in combination with conventional chemotherapeutics like doxorubicin, particularly against resistant cancer subtypes .
- Combination Therapies : Research indicated that combining this compound with other agents could enhance therapeutic efficacy in resistant cancer types, suggesting its potential role in combination therapy strategies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural analogs and their key properties:
Key Observations:
Cyclopropyl vs. Methyl Groups : The cyclopropyl group in the target compound may confer greater metabolic stability compared to methyl-substituted analogs (e.g., ), as cyclopropane rings resist oxidative degradation .
Aromatic vs. However, these substituents may increase toxicity risks .
Physicochemical Properties:
- Solubility : Piperidine derivatives generally exhibit moderate aqueous solubility, but the cyclopropyl group may reduce solubility compared to polar substituents.
Preparation Methods
Synthesis of the 5-Cyclopropyl-1H-pyrazol-3-yl Fragment
The pyrazole ring is generally constructed via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For the 5-cyclopropyl substitution, cyclopropyl-containing precursors such as cyclopropyl ketones or cyclopropyl-substituted β-diketones are employed.
- Example method: Condensation of cyclopropyl-substituted β-diketone with hydrazine hydrate under reflux conditions yields the 5-cyclopropyl-1H-pyrazol-3-amine intermediate.
Functionalization of the Piperidin-4-yl Moiety
The piperidine ring is often introduced as a protected or substituted intermediate. The 4-position is functionalized to bear a methanamine substituent, which can be introduced by:
- Reduction of a nitrile or amide precursor at the 4-position.
- Direct substitution of a leaving group (e.g., halide) with an amine group.
Coupling of Pyrazole and Piperidine Fragments
The key step involves the formation of the bond between the pyrazole ring and the piperidine nitrogen:
- N-alkylation of the piperidine nitrogen with a pyrazolyl halide or sulfonate ester.
- Transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can also be employed for this purpose, although specific examples for this compound are limited.
Introduction of the Methanamine Group
The methanamine substituent on the piperidine ring is typically introduced via:
- Reductive amination of the piperidin-4-carboxaldehyde intermediate.
- Nucleophilic substitution on a 4-halopiperidine derivative with ammonia or an amine source.
Representative Synthetic Route (Illustrative)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Cyclopropyl-substituted β-diketone + Hydrazine hydrate | Reflux in ethanol | 5-Cyclopropyl-1H-pyrazol-3-amine | 70-85 |
| 2 | Piperidine functionalization | 4-Halopiperidine | Ammonia or amine source, base | Piperidin-4-ylmethanamine intermediate | 60-75 |
| 3 | N-Alkylation | 5-Cyclopropyl-1H-pyrazol-3-amine + Piperidin-4-ylmethanamine | Base, solvent (e.g., DMF), heating | This compound | 50-70 |
Research Findings and Optimization
- Selectivity: The pyrazole nitrogen involved in coupling is typically the N1 position, ensuring regioselective attachment to the piperidine ring.
- Protecting groups: Use of protecting groups on the amine functionalities during intermediate steps improves yield and purity.
- Reaction conditions: Mild bases such as potassium carbonate and polar aprotic solvents (DMF, DMSO) favor the N-alkylation step.
- Purification: Chromatographic techniques and recrystallization are effective for isolating the final compound with high purity.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Pyrazole formation | Reflux in ethanol with hydrazine hydrate | Cyclopropyl substituent stable under these conditions |
| Piperidine functionalization | Nucleophilic substitution with ammonia | Control of temperature prevents over-alkylation |
| Coupling reaction | Base (K2CO3), DMF, 80-100°C | Avoids side reactions, moderate heating required |
| Yield range | 50-85% depending on step | Multi-step synthesis cumulative yields lower |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine, and how can purity be validated?
- Methodology :
- Synthesis : Use reductive amination or coupling reactions involving piperidine derivatives and cyclopropane-containing pyrazole precursors. For example, hydrogenation of oxime intermediates with Raney Nickel under H₂ pressure (20 psi) in MeOH/NH₄OH mixtures has been reported for analogous piperidinyl methanamines .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and LC-MS (ESI+ mode). Purity thresholds ≥95% are standard for in vitro assays .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology :
- Solubility : Screen solvents like DMSO (≥8.95 mg/mL for similar compounds) or aqueous buffers (e.g., PBS with 0.1% Tween-80). Sonication or heating (37°C) may improve dissolution .
- Stability : Assess via accelerated stability studies (40°C/75% RH for 1 week) using HPLC. For pH-sensitive compounds, buffer solutions (pH 6.5–7.4) are recommended .
Q. What analytical techniques are critical for structural confirmation?
- Methodology :
- NMR : ¹H/¹³C NMR to verify piperidine and pyrazole ring connectivity (e.g., δ ~2.5–3.5 ppm for piperidinyl protons, δ ~6.0–6.5 ppm for pyrazole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 226.28 for C₁₄H₁₄N₂O derivatives) .
- FTIR : Identify primary amine stretches (~3350 cm⁻¹) and cyclopropane C-H vibrations (~3000–3100 cm⁻¹) .
Advanced Research Questions
Q. How can receptor binding assays be designed to evaluate target engagement, particularly for GPCRs or β-catenin pathways?
- Methodology :
- GPCR Studies : Use radioligand displacement assays (e.g., ³H-labeled chemokines) on cell membranes expressing receptors like CCR1 or US28. For example, (4-(4-chlorophenyl)piperidin-4-yl)methanamine derivatives showed CCR1 antagonism (EC₅₀ = 3.6 µM) .
- β-Catenin Activation : Employ TOPFlash luciferase assays in osteoblast cultures. WAY-262611, a structural analog, increased bone formation via Wnt/β-catenin agonism (EC₅₀ = 3.5 µM) .
Q. How should contradictory activity data in enzyme vs. cell-based assays be resolved?
- Methodology :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase IC₅₀) with cellular viability (MTT assay) to rule off-target effects.
- Metabolite Profiling : Use LC-MS to detect intracellular compound degradation or reactive intermediates.
- Structural Modeling : Perform docking studies (AutoDock Vina) to assess binding mode consistency across assays .
Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?
- Methodology :
- PK Profiling : Administer IV/PO doses in rodents; collect plasma at intervals (0–24 hr) for LC-MS/MS analysis. Key parameters: t₁/₂, Cmax, AUC.
- Disease Models : Use osteopenic rats for bone formation studies or xenograft models for oncology applications. WAY-262611 increased bone formation rate in murine models .
Q. How can structure-activity relationships (SAR) guide lead optimization?
- Methodology :
- Analog Synthesis : Modify cyclopropyl or piperidine substituents (e.g., halogenation, methylation).
- Activity Cliffs : Compare EC₅₀ values of analogs. For example, replacing naphthyl with phenyl in WAY-262611 reduced β-catenin activation by 10-fold .
- ADME Screening : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
